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Compound of Interest

Compound Name: 1,2-Ethanediol, dipropanoate

Cat. No.: B086415

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylene
glycol dipropionate, a compound of interest in various scientific and industrial applications. This
document details the spectral characteristics obtained through Fourier-Transform Infrared
(FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass
Spectrometry (MS). The information presented herein is intended to support research, quality
control, and drug development activities.

Ethylene Glycol Dipropionate: An Overview

Ethylene glycol dipropionate (C8H1404) is the diester of ethylene glycol and propionic acid.[1]
It is a colorless liquid with applications as a plasticizer and in various formulations.[1] A
thorough understanding of its spectroscopic properties is crucial for its identification,
characterization, and quality assessment in research and industrial settings.

Spectroscopic Data

The following sections present the key spectroscopic data for ethylene glycol dipropionate in a
structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 3C NMR spectra of ethylene glycol dipropionate provide detailed
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information about its proton and carbon environments.

Table 1: *H NMR Spectroscopic Data for Ethylene Glycol Dipropionate

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~4.3 S 4H -O-CH2-CH2-0O-
~2.3 q 4H -CO-CH2-CHs
~1.1 t 6H -CO-CH2-CHs

Table 2: 13C NMR Spectroscopic Data for Ethylene Glycol Dipropionate

Chemical Shift (8) ppm Assighment
~174 C=0

~62 -O-CH2-CH2-0O-
~27 -CO-CH2-CHs
~9 -CO-CH2-CHs

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule based on their characteristic
absorption of infrared radiation. The FTIR spectrum of ethylene glycol dipropionate is
dominated by the strong absorption of the ester carbonyl group. The aliphatic ester C=0
stretching vibration typically appears in the range of 1750-1735 cm~1.[2]

Table 3: FTIR Spectroscopic Data for Ethylene Glycol Dipropionate
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Wavenumber (cm~?) Functional Group Assignment
~1740 C=0 (Ester) Stretch

~1270 - 1150 C-O (Ester) Stretch

~2980 - 2850 C-H (Alkyl) Stretch

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of a compound. The mass spectrum of ethylene glycol
dipropionate shows a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for Ethylene Glycol Dipropionate

m/z Relative Intensity Assignment
174 Low [M]*

117 Moderate [M - C2HsCQ]*
87 High [C2HsCOOCH:]*
57 High [C2HsCOJ*

29 High [C2Hs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 10-20 mg of ethylene glycol
dipropionate into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of
deuterated chloroform (CDCls).[2] Ensure the sample is fully dissolved by gentle vortexing.
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o Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a standard
5 mm NMR tube.

 Instrumentation: The data presented in this guide were acquired on a 400 MHz NMR
spectrometer.

e Acquisition Parameters:

o Locking and Shimming: The magnetic field is locked onto the deuterium signal of the
solvent, and the field homogeneity is optimized through shimming.

o 'H NMR: A standard single-pulse experiment is performed. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5
seconds.

o 13C NMR: A proton-decoupled 13C NMR experiment is performed. A larger number of scans
is typically required due to the lower natural abundance of 13C.

FTIR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of neat
ethylene glycol dipropionate directly onto the diamond crystal of an ATR accessory.

 Instrumentation: A standard FTIR spectrometer equipped with a single-reflection diamond
ATR accessory.

o Data Acquisition:

o Background Spectrum: A background spectrum of the clean, empty ATR crystal is
recorded.

o Sample Spectrum: The sample spectrum is then recorded.

o Parameters: A typical spectral range is 4000-400 cm~* with a resolution of 4 cm~*. Multiple
scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (Electron lonization)

Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. For
direct infusion, a small amount of the sample is vaporized.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization source.

lonization: The sample molecules in the gas phase are bombarded with a beam of electrons
with an energy of 70 eV.[3]

Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid sample like ethylene glycol dipropionate.

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing
»| Dilute/Inject > GC-MS > Mass Spectrum
Ethylene Glycol P> .| FTIR Spectrometer o
Dipropionate (Liquid) Neat Sample s (ATR) > FTIR Spectrum

Y

Dissolve in CDCI3 > NMR Spectrometer » 1H & 13C NMR Spectra
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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